Carbamic acid, isopropyldithio-, phenyl ester
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Overview
Description
Carbamic acid, isopropyldithio-, phenyl ester is a chemical compound with the molecular formula C10H13NS2 It is known for its unique structure, which includes a carbamic acid moiety bonded to an isopropyldithio group and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, isopropyldithio-, phenyl ester typically involves the reaction of isopropyl dithiocarbamate with phenyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reactants are combined in a reactor, and the reaction is monitored to ensure optimal yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, isopropyldithio-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and phenol.
Oxidation: The isopropyldithio group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl ester group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Phenol and isopropyl dithiocarbamate.
Oxidation: Sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Substitution: Various substituted phenyl esters, depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, isopropyldithio-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and thiocarbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbamic acid, isopropyldithio-, phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects. The specific pathways involved depend on the target enzyme or receptor and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl ester: Similar structure but lacks the isopropyldithio group.
Carbamic acid, isopropyl ester: Similar structure but lacks the phenyl group.
Carbamic acid, methyl ester: Similar structure but with a methyl group instead of the isopropyldithio group.
Uniqueness
Carbamic acid, isopropyldithio-, phenyl ester is unique due to the presence of both the isopropyldithio group and the phenyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
51098-13-6 |
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Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
phenyl N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
TVCNDRYQZHAVSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)SC1=CC=CC=C1 |
Origin of Product |
United States |
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